1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propyl group and a piperazine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized by reacting 4-piperidone with propylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
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Formation of the Piperazine Intermediate: : The piperazine ring is synthesized by reacting 1,4-dichlorobutane with 1,2-diaminobenzene in the presence of a base such as potassium carbonate. This reaction results in the formation of 1,4-bis(2-aminophenyl)piperazine.
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Coupling of Intermediates: : The final step involves coupling the piperidine and piperazine intermediates. This is typically achieved through a nucleophilic substitution reaction, where the piperidine intermediate is reacted with the piperazine intermediate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction may lead to the formation of reduced piperidine or piperazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidine or piperazine rings.
Reduction: Reduced derivatives of the piperidine or piperazine rings.
Substitution: Substituted derivatives with halogens, alkyl, or acyl groups.
Scientific Research Applications
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development. It is studied for its effects on various biological targets and pathways.
Industry: Used in the development of new materials, including polymers and coatings. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as G-protein coupled receptors (GPCRs) and ion channels, leading to modulation of their activity. This interaction can result in various biological effects, including changes in cellular signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(1-Propylpiperidin-4-yl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperidine: Contains a piperidine ring instead of a piperazine ring, leading to variations in reactivity and biological activity.
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]morpholine: Contains a morpholine ring, which affects its chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N3/c1-2-8-23-9-6-17(7-10-23)24-11-13-25(14-12-24)18-5-3-4-16(15-18)19(20,21)22/h3-5,15,17H,2,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIYBXBWZVPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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